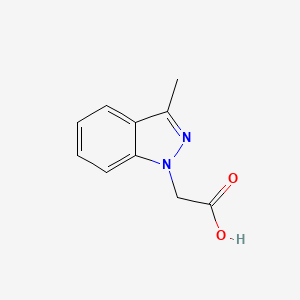

(3-methyl-1H-indazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methyl-1H-indazol-1-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group at the 3-position and an acetic acid moiety at the 1-position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1H-indazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with organometallic reagents, followed by cyclization to form the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amino-indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(3-methyl-1H-indazol-1-yl)acetic acid has the chemical formula C10H10N2O2 and is characterized by an indazole ring system with an acetic acid functional group. This structure contributes to its reactivity and interaction with biological targets, making it a valuable compound for drug development.

Anticancer Activity

Research has indicated that compounds based on the indazole scaffold, including this compound, can act as selective inhibitors of protein kinases involved in cancer signaling pathways. For instance, studies have demonstrated that derivatives of indazole can selectively inhibit Akt isoforms, which are crucial in regulating cell growth and survival in various cancers . The ability to inhibit specific kinase variants without affecting wild-type forms enhances the therapeutic potential of these compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, suggesting their potential use in treating infections caused by resistant pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Drug Development

The unique properties of this compound make it a candidate for drug development. Its ability to interact with multiple biological targets allows for the design of multi-target drugs that could be more effective against complex diseases such as cancer and infectious diseases .

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship studies aimed at optimizing the efficacy and selectivity of new drug candidates. Variations in substituents on the indazole ring can lead to significant changes in biological activity, providing insights into the design of more potent analogs .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (3-methyl-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

1-Methyl-1H-indazole-4-acetic acid: Another indazole derivative with distinct pharmacological properties.

Uniqueness

(3-Methyl-1H-indazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

(3-methyl-1H-indazol-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the current understanding of its biological activity, synthesizing data from various studies, including in vitro evaluations, molecular docking studies, and case reports.

Chemical Structure and Properties

This compound is an indazole derivative characterized by its unique structural features that contribute to its biological activity. The indazole ring system is known for its pharmacological properties, which can be attributed to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that compounds with similar indazole structures exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported were approximately 14.8 μM for HepG2 cells, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin (IC50 = 18.7 μM) .

Table 1: Antiproliferative Activity of Indazole Derivatives

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometric analysis have shown that compounds within this class can trigger apoptotic pathways, leading to cell cycle arrest at the G2/M phase .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects . Compounds with similar indazole scaffolds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The ability to penetrate the blood-brain barrier further enhances its therapeutic prospects.

Table 2: AChE and BChE Inhibition Activity

Case Studies and Clinical Relevance

Case studies involving derivatives of this compound have illustrated promising results in both preclinical and clinical settings. For example, a study highlighted the compound's effectiveness in reducing tumor size in animal models, supporting its potential as a therapeutic agent against specific cancers . Furthermore, the compound's low neurotoxicity profile indicates a favorable safety margin for potential clinical use.

Eigenschaften

IUPAC Name |

2-(3-methylindazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOOTGCEZRKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.